

Rink Amide AM Resin: A Comprehensive Technical Guide for Peptide Chemistry

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Compound of Interest

Compound Name: Rink Amide AM Resin

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For researchers and scientists venturing into the world of peptide synthesis, particularly those in drug development, the choice of solid support is a critical first step. Among the various options available for Fmoc-based solid-phase peptide synthesis (SPPS), **Rink Amide AM resin** stands out as a robust and versatile choice for the production of C-terminal peptide amides. This guide provides an in-depth look at the core properties, experimental protocols, and underlying chemical principles of **Rink Amide AM resin**.

Core Properties of Rink Amide AM Resin

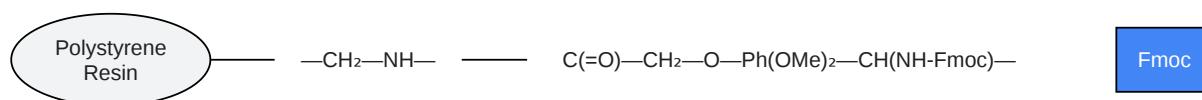
Rink Amide AM resin is a polystyrene-based resin functionalized with a highly acid-labile linker, specifically designed for the synthesis of peptide amides.^{[1][2]} The "AM" designation refers to the aminomethyl handle to which the Rink amide linker is attached.^{[1][3]} This solid support is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy in SPPS.^{[2][4][5]} The key advantage of this resin lies in its ability to yield a C-terminal amide upon cleavage, a common feature in many biologically active peptides that can enhance their stability and activity.^{[2][4]}

The physical and chemical characteristics of **Rink Amide AM resin** are crucial for the success of peptide synthesis. These properties are summarized in the table below for easy comparison.

Property	Typical Values	Significance in Peptide Synthesis
Matrix Composition	1% Divinylbenzene (DVB) cross-linked Polystyrene	Provides mechanical and chemical stability to the resin beads and influences swelling characteristics.[1]
Loading Capacity	0.3 - 1.0 mmol/g	Determines the amount of the initial amino acid that can be coupled to the resin, impacting the overall yield of the peptide. [1][6]
Mesh Size	100-200 mesh or 200-400 mesh	Refers to the bead size; smaller beads (higher mesh number) offer a larger surface area for reaction but can lead to increased backpressure in automated synthesizers.[1]
Appearance	Pale white to light yellow beads	A visual characteristic of the resin.[1][6]
Swelling	Excellent in common SPPS solvents (DMF, DCM, NMP)	Good swelling is essential for allowing reagents to penetrate the resin beads and react efficiently with the growing peptide chain.[1][2]
Cleavage Conditions	Typically 95% Trifluoroacetic Acid (TFA) in water	The acid-labile linker allows for the release of the peptide from the resin under acidic conditions, which also simultaneously removes most side-chain protecting groups. [1][6][7]

The Chemistry of Rink Amide AM Resin in Peptide Synthesis

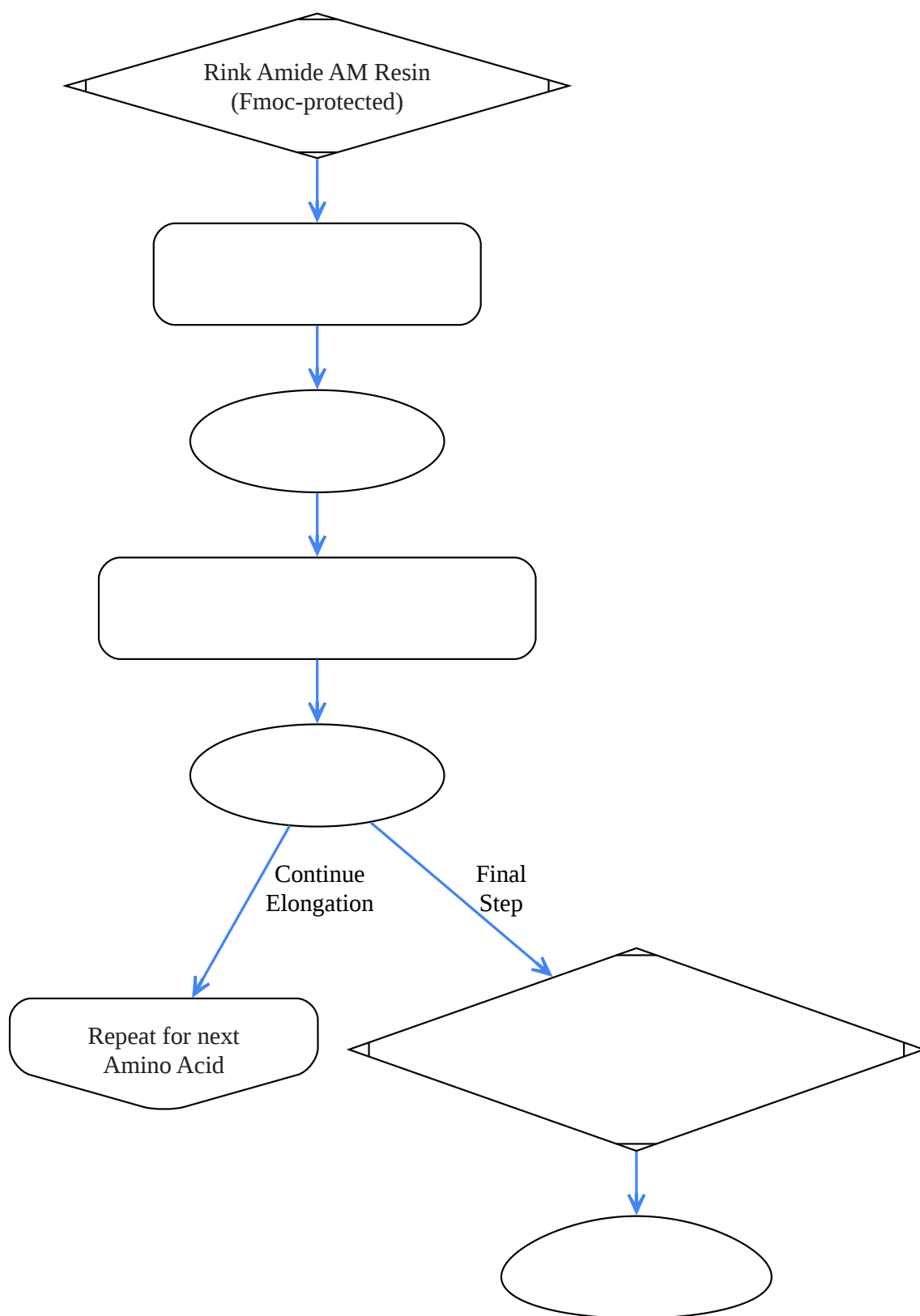
The functionality of **Rink Amide AM resin** is centered around its specialized linker. The diagram below illustrates the fundamental structure of the Rink Amide linker attached to the aminomethyl polystyrene backbone.



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Caption: Structure of the **Rink Amide AM Resin** Linker.

The synthesis of a peptide on **Rink Amide AM resin** follows a cyclical process of deprotection and coupling, which is fundamental to Fmoc-based SPPS.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are detailed methodologies for the key steps in synthesizing a peptide amide using **Rink Amide AM resin**.

Resin Preparation and Swelling

- Objective: To prepare the resin for the first amino acid coupling by swelling it in an appropriate solvent.
- Protocol:
 - Weigh the desired amount of **Rink Amide AM resin** and place it in a suitable reaction vessel.
 - Add dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
 - Allow the resin to swell for at least 30 minutes with gentle agitation.[\[8\]](#)[\[9\]](#)

Fmoc Deprotection

- Objective: To remove the Fmoc protecting group from the N-terminus of the resin or the growing peptide chain.
- Protocol:
 - After swelling, drain the DMF from the resin.
 - Add a 20% solution of piperidine in DMF to the resin.[\[10\]](#)[\[11\]](#)
 - Agitate the mixture for 3-5 minutes and drain the solution.
 - Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 15-20 minutes.[\[10\]](#)
 - Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[\[9\]](#)

Amino Acid Coupling

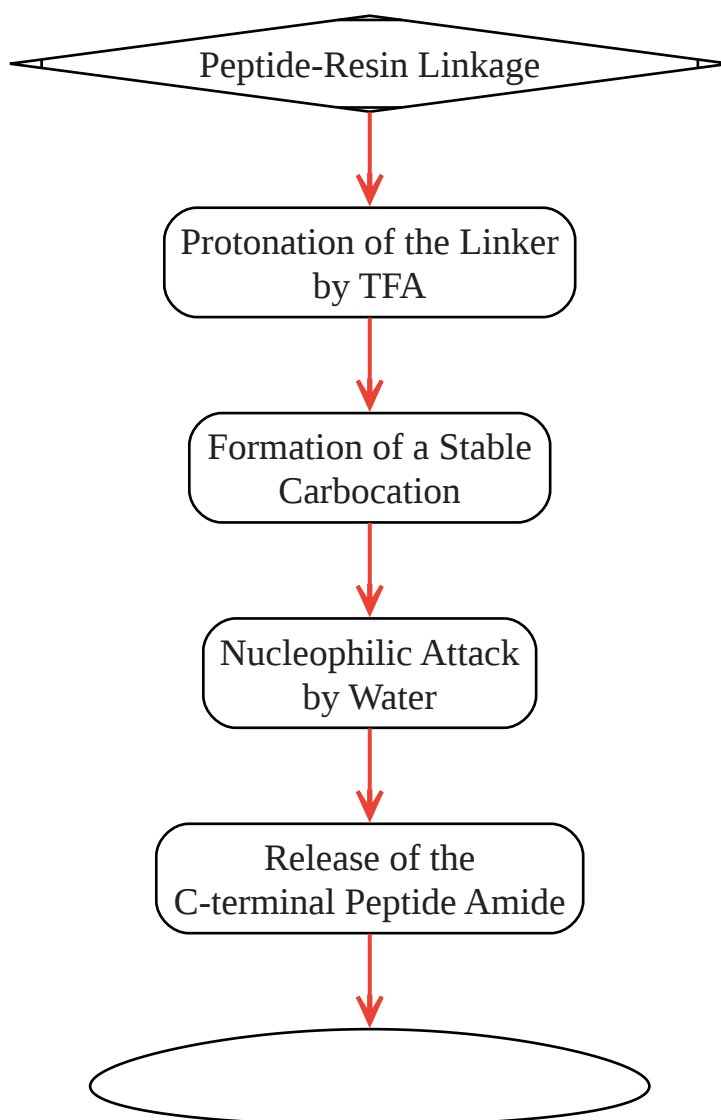
- Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.
- Protocol:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.
 - Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion. [\[9\]](#)
 - To ensure complete coupling, a small sample of the resin can be taken and tested using the Kaiser test. A positive test (blue color) indicates the presence of free amines and that the coupling is incomplete.
 - Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Deprotection

- Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.
- Protocol:
 - After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM) to remove the DMF.
 - Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions. [\[1\]](#)

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Remove the TFA from the filtrate, typically by rotary evaporation or by purging with nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.

The cleavage of the peptide from the Rink Amide linker is an acid-catalyzed hydrolysis reaction. The mechanism is depicted in the following diagram.



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Caption: Simplified mechanism of peptide cleavage from Rink Amide resin.

Conclusion

Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis, offering a reliable and efficient method for producing C-terminal peptide amides.[1][4] Its compatibility with standard Fmoc chemistry, coupled with its favorable physical properties, makes it an ideal choice for both novice and experienced peptide chemists.[4][5] By understanding the fundamental principles and following the detailed protocols outlined in this guide, researchers can confidently utilize **Rink Amide AM resin** to synthesize a wide array of peptides for applications in drug discovery, biotechnology, and fundamental research.

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References

- [1. chempep.com](http://chempep.com) [chempep.com]
- [2. nbinno.com](http://nbinno.com) [nbinno.com]
- [3. High-Purity Peptide Resins | pepresin](http://pepresin.com) [pepresin.com]
- [4. nbinno.com](http://nbinno.com) [nbinno.com]
- [5. nbinno.com](http://nbinno.com) [nbinno.com]
- [6. Seplife® Rink Amide - AM Resin](http://sunresinlifesciences.com) [sunresinlifesciences.com]
- [7. glycopep.com](http://glycopep.com) [glycopep.com]
- [8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one \(1,2-HOPO\) - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [9. rsc.org](http://rsc.org) [rsc.org]
- [10. peptide.com](http://peptide.com) [peptide.com]
- [11. chem.uci.edu](http://chem.uci.edu) [chem.uci.edu]
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